molecular formula C9H13N3O4 B508024 methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 512809-76-6

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B508024
CAS RN: 512809-76-6
M. Wt: 227.22g/mol
InChI Key: QNNZLHWFLKRMPN-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

  • Corrosion Inhibition Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate and similar compounds have been studied for their effectiveness as corrosion inhibitors. For example, the compounds BT36 and BT43, which include similar pyrazolic structures, were found to be very effective in preventing the corrosion of C38 steel in hydrochloric acid solutions. This application is significant in industrial settings where steel corrosion can be a major issue (Missoum et al., 2013).

  • Antibacterial Properties A study investigating a Ni(II) complex involving a pyrazolic ligand related to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate showed antibacterial activity. This suggests potential applications of such compounds in developing antibacterial agents, particularly against Gram-negative and Gram-positive bacteria (Titi et al., 2021).

  • Molecular Structure and Reactivity Studies These compounds are often explored for their interesting molecular structures, which can be significant in various chemical reactions. Studies have been conducted to understand the hydrogen bonding and polarized molecular-electronic structure of these compounds, which can be crucial for designing new molecules with desired properties (Portilla et al., 2007).

  • Catalytic Properties The catalytic properties of pyrazole-based ligands, which are structurally similar to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been investigated. These studies reveal their potential in catalyzing various chemical reactions, including the oxidation of catechol to quinone. This has implications for industrial and chemical processes where catalysts play a crucial role (Boussalah et al., 2009).

  • Study of Electronic Structure and Chemical Reactivity Density Functional Theory (DFT) studies on bipyrazolic derivatives, which share structural similarities with methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been conducted to understand their electronic structure and chemical reactivity. This kind of study is crucial for designing new molecules with specific properties and reactivities (Wang et al., 2006).

Safety and Hazards

This compound is labeled as an irritant , which means it may cause skin irritation or serious eye irritation.

Future Directions

As this compound belongs to the pyrazole class of compounds, future research could focus on exploring its potential pharmacological activities, given the wide range of activities exhibited by other pyrazole derivatives .

properties

IUPAC Name

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZLHWFLKRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217059
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

CAS RN

512809-76-6
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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